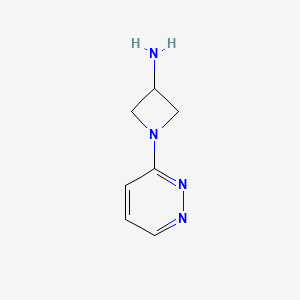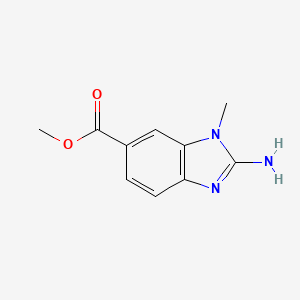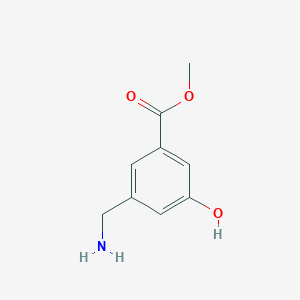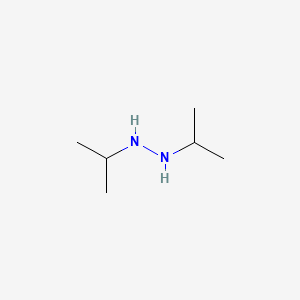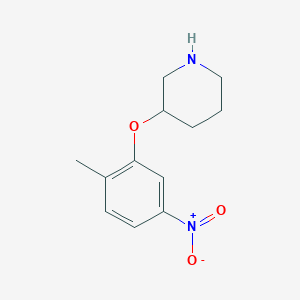
3-(2-Methyl-5-nitrophenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-5-nitrophenoxy)piperidine: is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine derivatives play a crucial role in drug design and are found in more than twenty classes of pharmaceuticals and natural alkaloids . Now, let’s explore its synthesis, reactions, applications, and more.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic methods exist for preparing this compound. One common approach involves the reaction of 2-methyl-5-nitrophenol with piperidine under suitable conditions. The nitro group on the phenol ring undergoes substitution with the piperidine ring, resulting in the desired product.
Reaction Conditions::- Reactants: 2-methyl-5-nitrophenol, piperidine
- Solvent: Organic solvent (e.g., ethanol, dichloromethane)
- Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)
- Temperature: Typically at reflux (around 80-100°C)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactions::
Substitution: The nitro group undergoes substitution with the piperidine ring.
Cyclization: Formation of the piperidine ring.
Hydrogenation: Reduction of the nitro group to an amino group.
Hydrogenation: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon).
Cyclization: Acidic or basic conditions.
Substitution: Acid or base-catalyzed nucleophilic substitution.
Major Products:: The major product is 3-(2-Methyl-5-aminophenoxy)piperidine , where the nitro group is replaced by an amino group.
Wissenschaftliche Forschungsanwendungen
Medicine: This compound may serve as a starting point for developing new drugs due to its structural features.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could find applications in agrochemicals or materials science.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with receptors, enzymes, or other cellular components, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a specific list of similar compounds, it’s worth noting that the unique combination of the piperidine ring and the nitrophenyl group sets this compound apart.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3-(2-methyl-5-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-5-10(14(15)16)7-12(9)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
ZIVJMEVTMFDGOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


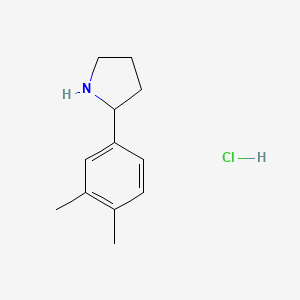
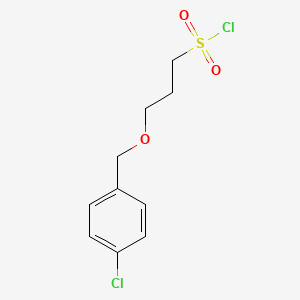
![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)

![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
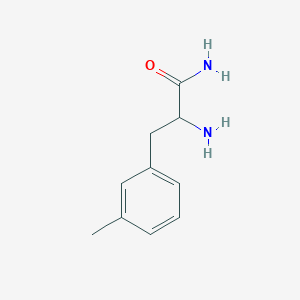
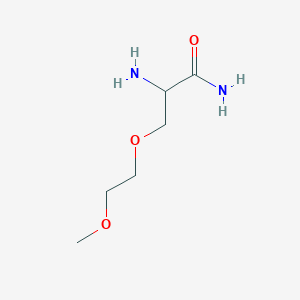
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
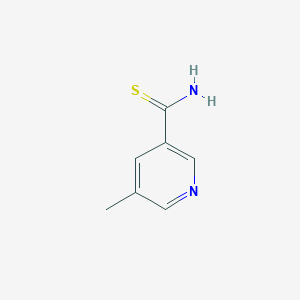
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
